Ethyl 5-methylpicolinate
Overview
Description
Mechanism of Action
Mode of Action
Many similar compounds are known to interact with their targets through various mechanisms, such as modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Biochemical Pathways
It’s possible that this compound could influence a variety of pathways, given the diverse effects of similar compounds .
Pharmacokinetics
It is suggested that ethyl 5-methylpicolinate has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, with a log Kp of -5.6 cm/s .
Result of Action
Similar compounds are known to have a variety of effects, ranging from modulation of neuronal activity to alteration of cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-methylpicolinate can be synthesized through various methods. One common synthetic route involves the esterification of 5-methylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methylpicolinic acid, while reduction can produce 5-methylpicolinyl alcohol .
Scientific Research Applications
Ethyl 5-methylpicolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: this compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Ethyl picolinate: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.
Methyl picolinate: Contains a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.
5-Methylpicolinic acid: The carboxylic acid form of ethyl 5-methylpicolinate, with distinct chemical behavior and uses.
Uniqueness: this compound is unique due to the presence of both an ethyl ester group and a methyl group on the pyridine ring. This combination of functional groups imparts specific reactivity and biological activity, making it valuable in various research and industrial applications .
Biological Activity
Ethyl 5-methylpicolinate (EMP), a derivative of picolinic acid, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant research findings and data.
Overview
This compound is characterized by the presence of both an ethyl ester group and a methyl group on the pyridine ring, which contributes to its unique chemical reactivity and biological properties. It is synthesized through various methods, often involving the reaction of picolinic acid derivatives with alcohols under acidic conditions.
The biological activity of EMP is primarily attributed to its interaction with various molecular targets. Similar compounds have been shown to modulate:
- Voltage-gated ion channels
- Gamma-aminobutyric acid (GABA)-mediated neurotransmission
- Glutamate-mediated excitatory neurotransmission
These interactions suggest that EMP may influence neuronal activity and cellular metabolism, potentially leading to neuroprotective effects or modulation of inflammatory responses.
Pharmacokinetics
Research indicates that EMP exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB). This property enhances its potential as a neuroactive compound. The pharmacokinetic profile suggests that EMP could achieve effective concentrations in central nervous system (CNS) tissues following oral administration.
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of EMP against various pathogens. It has been particularly noted for its effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance. The mechanism may involve interference with bacterial fatty acid biosynthesis pathways, specifically inhibiting enzymes critical for bacterial survival.
Anti-inflammatory Effects
EMP's structural similarity to other anti-inflammatory agents suggests it may possess similar properties. Research has indicated that compounds within this class can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that EMP exhibited significant inhibitory effects on the growth of antibiotic-resistant bacteria, suggesting its potential as a lead compound in developing new antibacterial agents.
- Neuroprotective Effects : In vitro studies have shown that EMP can enhance GABAergic transmission, which may contribute to its neuroprotective effects in models of neurodegeneration.
- Enzyme Inhibition : Research indicates that EMP can inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders.
Comparative Analysis with Similar Compounds
Compound | Structure Characteristics | Biological Activity |
---|---|---|
Ethyl Picolinate | Lacks methyl group at 5-position | Different pharmacological profile |
Methyl Picolinate | Contains a methyl ester group | Varies in reactivity and applications |
5-Methylpicolinic Acid | Carboxylic acid form | Distinct chemical behavior and uses |
Ethyl 6-Bromo-5-Methylpicolinate | Brominated variant | Notable enzyme inhibition properties |
This table illustrates the uniqueness of EMP relative to structurally similar compounds, emphasizing its specific biological activities.
Properties
IUPAC Name |
ethyl 5-methylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-5-4-7(2)6-10-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURWMBHAPRCRJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482097 | |
Record name | Ethyl 5-methylpicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55876-82-9 | |
Record name | Ethyl 5-methylpicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-methylpyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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